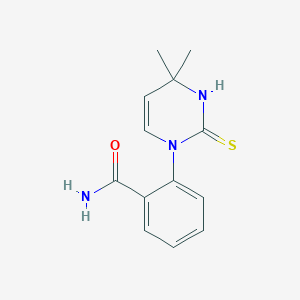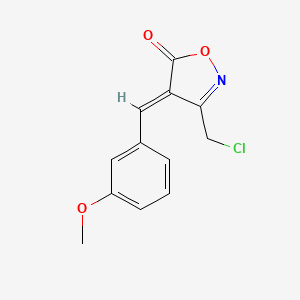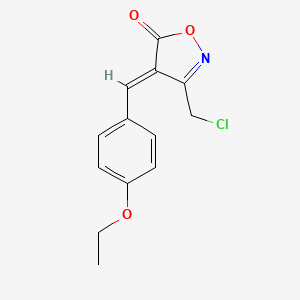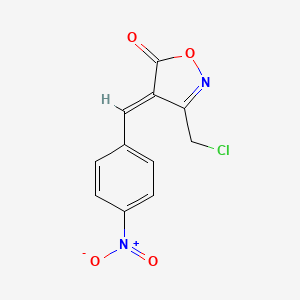![molecular formula C10H6F3N3S B1326936 5-[4-(三氟甲基)苯基]-1,2,4-三嗪-3-硫醇 CAS No. 1142199-98-1](/img/structure/B1326936.png)
5-[4-(三氟甲基)苯基]-1,2,4-三嗪-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
药理作用和生物活性
麻醉相互作用研究:已对5-[4-(三氟甲基)苯基]-1,2,4-三嗪-3-硫醇衍生物进行了麻醉相互作用研究。一项研究发现这些化合物可能表现出兴奋或抑制作用。结构中的氟元素倾向于促进兴奋活性,而氯元素则导致对硫利昔康(一种麻醉剂)的更强效应 (Aksyonova-Seliuk等,2016)。
抗菌性能:一些5-[4-(三氟甲基)苯基]-1,2,4-三嗪-3-硫醇衍生物显示出有希望的抗菌活性。一项研究合成并测试了各种4-苯胺基-5-苯基-4H-1,2,4-三嗪-3-硫醇衍生物,展示了它们在对抗细菌感染方面的潜力 (Ghattas et al., 2016)。
抗惊厥活性:在一项研究中,调查了5,6-双芳基-1,2,4-三嗪-3-硫醇衍生物的微波辅助合成,一些化合物,特别是带有4-吡啶甲硫基团的化合物,在涉及电击和戊巴比妥诱导的癫痫发作测试中表现出显著的抗惊厥活性 (Irannejad et al., 2014)。
抗氧化评价:已合成并发现新型噻唑啉连接的取代苄基氨基-1,2,4-三嗪衍生物表现出强大的抗氧化活性。这些化合物,特别是带有电子给予基团的化合物,在各种抗氧化测定中表现出有效性 (Maddila et al., 2015)。
工业和材料科学应用
腐蚀抑制:对5-苯基-1H-1,2,4-三嗪-3-硫醇(5PTT)的研究表明其作为轻钢在盐酸溶液中的腐蚀抑制剂的有效性。发现它在钢表面形成了有效的保护膜,抑制效率为97.9% (Farsak, 2019)。
有机合成中的官能化:已探索了1,2,4-三嗪的官能化,例如合成含硼的1,2,4-三嗪。这些研究为化学修饰和有机合成中的新可能性提供了见解 (Azev et al., 2004)。
结构研究和合成技术:已进行了有关相关化合物如7-甲基-5-苯基-1H-吡唑并[4,3-e]四唑并[4,5-b][1,2,4]三嗪的晶体和分子结构的研究,有助于更深入地了解它们的结构特性和合成方法 (Mojzych et al., 2005)。
作用机制
Target of Action
A structurally similar compound, 5-methyl-n-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells .
Mode of Action
Based on the structural similarity with the aforementioned compound, it might interact with its target enzyme, leading to changes in the cellular processes .
Biochemical Pathways
If it indeed targets dihydroorotate dehydrogenase, it could potentially affect the pyrimidine synthesis pathway . This could have downstream effects on DNA and RNA synthesis, as well as other cellular functions that rely on pyrimidines.
Result of Action
If it inhibits dihydroorotate dehydrogenase, it could potentially lead to a decrease in pyrimidine synthesis, affecting various cellular functions .
未来方向
生化分析
Biochemical Properties
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and influencing cellular redox balance .
Cellular Effects
The effects of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol has been reported to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways .
Molecular Mechanism
At the molecular level, 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity. Additionally, 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism. Additionally, it has been shown to affect the levels of key metabolites, such as ATP, NADH, and acetyl-CoA, thereby modulating cellular energy homeostasis .
Transport and Distribution
The transport and distribution of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol within these compartments can influence its interactions with biomolecules and its overall efficacy. For example, its localization to the mitochondria can enhance its ability to modulate mitochondrial function and oxidative stress responses .
属性
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBCCBNRFZFYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326858.png)
![[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326860.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1326864.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326865.png)
![((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326866.png)
![[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid](/img/structure/B1326872.png)
![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326874.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326876.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326883.png)




